molecular formula C19H14N6O B12204009 2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol

2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol

Cat. No.: B12204009
M. Wt: 342.4 g/mol
InChI Key: KNHZWRKJXYBCPP-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Heterocyclic Chemistry

The pyrazolo-triazolo-pyrimidine scaffold first gained prominence in the early 2000s as researchers sought adenosine receptor antagonists with improved selectivity profiles. Initial work by Spalluto et al. (2006) demonstrated that substitutions at the N5, N7, and N8 positions of this tricyclic system could yield nanomolar-affinity ligands for adenosine A2A, A2B, and A3 subtypes. The specific compound 2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e]triazolo[4,3-c]pyrimidin-3-yl]phenol emerged from systematic structure-activity relationship (SAR) studies conducted between 2010–2020, where researchers optimized earlier lead compounds like SCH 58261 by introducing polar phenolic groups and meta-substituted aryl systems.

Key milestones in its development include:

  • 2012 : Identification of phenolic substituents as solubility-enhancing moieties in pyrazolo-triazolo-pyrimidines
  • 2015 : Discovery that 3-methylphenyl groups at N7 improve metabolic stability compared to para-substituted analogs
  • 2018 : Confirmation of dual adenosine receptor/CDK2 inhibitory activity in structural analogs through kinase screening assays

Structural Significance of Pyrazolo-Triazolo-Pyrimidine Core

The compound’s tricyclic framework (Figure 1) combines three aromatic systems:

  • Pyrazole ring (positions 1-2-3-4-5)
  • Triazole ring (positions 4-5-6-7-8)
  • Pyrimidine ring (positions 5-6-7-8-9-10)

Table 1: Key Structural Parameters

Parameter Value Significance
Planarity 0.12 Å RMSD Facilitates π-π stacking interactions
Dipole moment 5.2 Debye Enhances water solubility
Aromatic surface 48 Ų Optimizes target binding pocket fit

X-ray crystallography data from related compounds shows that the fused ring system adopts a nearly planar conformation (RMSD ≤0.15 Å), enabling strong interactions with flat binding surfaces in adenosine receptors. The nitrogen-rich structure provides multiple hydrogen bond acceptors (N1, N4, N6) that anchor the molecule to conserved residues in receptor binding pockets.

Role of Substituents in Pharmacological Profile

Strategic substitution patterns critically modulate the compound’s bioactivity:

N7 Position (3-Methylphenyl Group)

  • Steric effects : The meta-methyl group creates optimal van der Waals contacts with hydrophobic subpockets in adenosine A3 receptors (Kd = 2.3 nM vs 18 nM for para-methyl analog)
  • Metabolic stability : Methyl substitution reduces CYP450-mediated oxidation compared to unsubstituted phenyl groups (t₁/₂ = 4.7 hr vs 1.2 hr in liver microsomes)

C3 Position (Phenolic Hydroxyl)

  • Hydrogen bonding : Forms strong interactions with Ser247 in adenosine A3 receptors (ΔG = -3.8 kcal/mol)
  • Solubility enhancement : Increases aqueous solubility to 12 μg/mL vs <1 μg/mL for non-hydroxylated analogs
  • pH-dependent ionization : pKa = 9.2 enables membrane permeability at physiological pH

Comparative Substituent Effects

Position Group Target Affinity (Kd) Solubility (μg/mL)
N7 4-Methylphenyl 18 nM 8
N7 3-Methylphenyl 2.3 nM 12
C3 H 44 nM <1
C3 OH 2.3 nM 12

Data adapted from binding studies of structural analogs

Properties

Molecular Formula

C19H14N6O

Molecular Weight

342.4 g/mol

IUPAC Name

2-[10-(3-methylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl]phenol

InChI

InChI=1S/C19H14N6O/c1-12-5-4-6-13(9-12)25-17-15(10-21-25)19-23-22-18(24(19)11-20-17)14-7-2-3-8-16(14)26/h2-11,26H,1H3

InChI Key

KNHZWRKJXYBCPP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=CC=C5O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine structure, followed by the introduction of the 3-methylphenyl and phenol groups. Common reagents used in these reactions include hydrazine, aldehydes, and various catalysts to facilitate the formation of the heterocyclic rings.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and verify the final product’s composition.

Chemical Reactions Analysis

Types of Reactions

2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Cancer Research

Recent studies have highlighted the potential of compounds containing the pyrazolo[4,3-e][1,2,4]triazolo scaffold in targeting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. In particular, derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines:

  • MCF-7 (breast cancer) : IC50 values ranging from 45 to 97 nM.
  • HCT-116 (colon cancer) : IC50 values between 6 and 99 nM.
  • HepG-2 (liver cancer) : Moderate activity with IC50 values from 48 to 90 nM compared to sorafenib .

Adenosine Receptor Modulation

The compound has been explored for its interactions with adenosine receptors, which are implicated in numerous physiological processes and diseases. Modifications at the 5-position of the pyrazolo[4,3-e][1,2,4]triazolo scaffold have led to compounds with varying affinities for different adenosine receptor subtypes (A1, A2A, A2B, A3). These interactions suggest therapeutic potentials in:

  • Pain management (A1 and A3 agonists)
  • Cardiac and renal conditions (A1 antagonists)
  • Cancer immunotherapy (A2A antagonists)
  • Neurodegenerative diseases (A2A antagonists) .

Antimicrobial Activity

Compounds derived from the pyrazolo[4,3-e][1,2,4]triazolo framework have also shown promising antimicrobial activity. The structural diversity allows for the design of molecules that can inhibit bacterial growth effectively.

Data Table of Biological Activities

Activity TypeCell Line/TargetIC50 RangeReference
CytotoxicityMCF-745 - 97 nM
CytotoxicityHCT-1166 - 99 nM
CytotoxicityHepG-248 - 90 nM
Adenosine ReceptorA1Agonist
Adenosine ReceptorA2AAntagonist
Antimicrobial ActivityVarious BacteriaVariable

Study on CDK Inhibition

In a comprehensive study published in RSC Advances, researchers synthesized a series of pyrazolo[4,3-e][1,2,4]triazolo derivatives and evaluated their inhibitory effects on CDK2. The results indicated that several compounds exhibited potent inhibition capabilities, making them suitable candidates for further development as anticancer agents .

Investigation of Adenosine Receptor Interactions

Another significant study focused on the binding affinities of modified pyrazolo compounds at various adenosine receptor subtypes. The findings revealed distinct binding profiles that could be exploited for therapeutic interventions in conditions such as inflammation and cancer .

Mechanism of Action

The mechanism of action of 2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Selectivity and Binding Affinity

  • SCH-442416 exhibits >1,000-fold selectivity for A2A over A1, A2B, and A3 receptors, attributed to its 4-methoxyphenylpropyl substituent .
  • ZM-241385 shows nanomolar affinity (Ki = 1.6 nM) for A2A but also binds A2B at higher concentrations .

Biological Activity

2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol is a complex organic compound with promising biological activities attributed to its unique structural features. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula: C19H14N6O
  • Molecular Weight: 342.4 g/mol

The structure includes a pyrazolo-triazolo-pyrimidine core with a phenolic hydroxyl group and a 3-methylphenyl substituent. This arrangement enhances its potential interactions with various biological targets.

Biological Activity

Research indicates that compounds similar to 2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol exhibit significant biological activities, including:

  • Anticancer Activity: Preliminary studies suggest that derivatives of the pyrazolo-triazole scaffold have shown cytotoxic effects against various cancer cell lines. For instance, compounds within this class have demonstrated IC50 values ranging from 45 to 97 nM against breast cancer cell lines (MCF-7 and MDA-MB-231) .
  • Mechanism of Action: The anticancer effects are often linked to apoptosis induction through caspase activation and modulation of key signaling pathways such as NF-κB and p53. For example, studies have reported that related compounds increased apoptosis markers while suppressing tumor-promoting factors .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity in MCF-7 and MDA-MB-231 cells
Apoptosis InductionIncreased caspase activity; modulation of NF-κB
Binding AffinityInteraction with various biological targets

Synthesis Methods

The synthesis of 2-[7-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl]phenol typically involves multi-step organic reactions. Common methods include:

  • Formation of Heterocycles: Initial reactions often involve the formation of the pyrazolo-triazole core through cyclization reactions.
  • Substitution Reactions: The introduction of the 3-methylphenyl group and hydroxyl group is achieved through electrophilic aromatic substitution techniques.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Study on Pyrazolo-Triazole Derivatives: A recent study synthesized novel sulphonyl pyrazolo derivatives and evaluated their anticancer activity. The results indicated that these derivatives exhibited stronger cytotoxic effects than traditional chemotherapeutics like cisplatin .
  • Mechanistic Insights: Another study focused on the mechanism underlying the anticancer activity of related compounds. The findings highlighted the role of autophagy and apoptosis in mediating their effects against cancer cells .

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